Chlorogold;thiolan-1-ium

Organometallic Chemistry Gold Catalysis Ligand Exchange

Researchers often face unreliable precursor reactivity from gold(I) sources that decompose prematurely. (tht)AuCl provides a stable, labile Au(I) synthon with a weak Au-S bond (BDE 43 kcal/mol), enabling efficient ligand displacement by phosphines or NHCs. This ensures reproducible preparation of catalysts achieving TOF 1990 h⁻¹ and colloidal Au nanoparticles with narrow size distributions. Supply chain reliability supports process development and medicinal chemistry workflows.

Molecular Formula C4H9AuClS+
Molecular Weight 321.60 g/mol
Cat. No. B15060381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorogold;thiolan-1-ium
Molecular FormulaC4H9AuClS+
Molecular Weight321.60 g/mol
Structural Identifiers
SMILESC1CC[SH+]C1.Cl[Au]
InChIInChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;
InChIKeyUCGCVRKULHHWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(tetrahydrothiophene)gold(I) Overview


Chlorogold;thiolan-1-ium, formally chloro(tetrahydrothiophene)gold(I) (CAS 39929-21-0, (tht)AuCl), is a gold(I) coordination complex featuring a labile tetrahydrothiophene (tht) ligand [1]. The compound is a white to off-white solid with linear coordination geometry, characteristic of gold(I) species [1]. Its primary value in scientific and industrial settings lies in the facile displacement of the tht ligand by stronger donors (e.g., phosphines, N-heterocyclic carbenes), making it a preferred entry point into gold chemistry for catalyst development, nanomaterials synthesis, and medicinal inorganic chemistry [1].

Why Chloro(tetrahydrothiophene)gold(I) Cannot Be Substituted


Gold(I) complexes with different auxiliary ligands (e.g., dimethyl sulfide, triphenylphosphine, or halide-only sources like HAuCl₄) exhibit distinct reactivity profiles that preclude direct one-to-one substitution [1]. Key differentiators include ligand exchange kinetics, thermal and solution stability, and the electronic environment at the gold center. For instance, (tht)AuCl offers a unique balance of moderate lability and sufficient stability in common solvents, whereas the dimethyl sulfide analog (Me₂S)AuCl undergoes rapid decomposition to elemental gold in dichloromethane at ambient temperature [1]. Similarly, phosphine-based precursors like (PPh₃)AuCl possess stronger Au–P bonds that resist facile ligand substitution, limiting their utility as general synthetic intermediates [2]. The evidence presented below quantifies these critical performance gaps, justifying the selection of (tht)AuCl for applications demanding reliable precursor behavior.

Chloro(tetrahydrothiophene)gold(I) vs. Key Comparators


Weaker Au–tht Bond Enables Facile Ligand Substitution

Solution calorimetry directly measured the Au–S bond dissociation enthalpy (BDE) in (tht)AuCl as 43 ± 8 kcal/mol, compared to the Au–P bond in (PPh₃)AuCl at 57.9 kcal/mol [1]. The 14.9 kcal/mol lower BDE for (tht)AuCl indicates a significantly weaker and more labile gold–ligand interaction, enabling rapid and quantitative ligand substitution under mild conditions without altering the gold(I) oxidation state [1].

Organometallic Chemistry Gold Catalysis Ligand Exchange

Superior Solution Stability Over (Me₂S)AuCl

While the dimethyl sulfide analog (Me₂S)AuCl decomposes to elemental gold in dichloromethane solution at 30°C, (tht)AuCl exhibits markedly improved stability, remaining intact for several hours under identical conditions [1]. This enhanced solution integrity prevents premature gold precipitation and ensures reliable performance in ligand exchange and catalytic precursor preparation.

Gold Chemistry Precursor Stability Synthetic Reliability

Improved Thermal Robustness Over Dimethyl Sulfide Analog

Independent assessments confirm that (tht)AuCl is somewhat less thermally labile compared to (Me₂S)AuCl, although both compounds remain sensitive to heat and light [1]. The melting point of (tht)AuCl is reported as >140°C (decomposition) . This relative thermal robustness simplifies storage and handling protocols, reducing the risk of degradation prior to use.

Thermal Stability Storage Conditions Gold(I) Complexes

High Catalytic Activity in Alkyne Hydration via NHC Complexes

Gold(I)-N-heterocyclic carbene (NHC) complexes prepared via carbene transfer from silver NHCs to [AuCl(tht)] exhibit exceptional catalytic activity in the Markovnikov hydration of terminal alkynes. In methanol–water mixtures, a representative catalyst achieves a turnover frequency (TOF) of 1990 h⁻¹ for ethynyltoluene at 0.1 mol% loading [1]. This high activity underscores the utility of (tht)AuCl as a gateway to potent gold catalysts for fine chemical synthesis.

Homogeneous Catalysis Alkyne Hydration Turnover Frequency

Precursor for Monodisperse Gold Nanoparticle Synthesis

AuCl(tetrahydrothiophene) serves as a precursor for the one-pot, gas-reduction synthesis of stable colloidal gold nanoparticles (AuNPs) in tetrahydrofuran using alkylamines as stabilizers [1]. This organometallic route provides better control over particle size and surface chemistry compared to conventional citrate reduction of HAuCl₄, enabling the production of monodisperse AuNPs suitable for biomedical and electronic applications [1].

Nanoparticle Synthesis Colloidal Gold Precursor Design

Key Applications of Chloro(tetrahydrothiophene)gold(I)


Synthesis of Phosphine and NHC Gold(I) Complexes

The weak Au–S bond (BDE 43 kcal/mol) in (tht)AuCl facilitates rapid, high-yielding ligand exchange with stronger donors such as phosphines, N-heterocyclic carbenes, and alkynyl ligands [1]. This makes it the preferred precursor for preparing a wide range of custom gold(I) catalysts and biologically active gold compounds [1].

Homogeneous Gold-Catalyzed Alkyne Functionalization

(tht)AuCl is a direct precursor to gold(I)-NHC and gold(I)-phosphine catalysts that achieve high turnover frequencies (e.g., TOF 1990 h⁻¹) in alkyne hydration and related transformations [2]. Its use ensures reliable catalyst preparation, which is critical for process development in fine chemical and pharmaceutical manufacturing.

Preparation of Monodisperse Gold Nanoparticles

The controlled decomposition of (tht)AuCl under reductive gas atmospheres in the presence of alkylamines yields stable colloidal gold nanoparticles with narrow size distributions [3]. This approach is valuable for producing functional nanomaterials for biomedical imaging, drug delivery, and catalysis research.

Ligand Exchange Kinetics and Mechanistic Investigations

The well-defined lability and solution stability of (tht)AuCl make it an ideal model compound for studying ligand substitution mechanisms in gold(I) chemistry [4]. Its behavior has been extensively characterized by calorimetry and spectroscopy, providing a reliable benchmark for comparative studies [4].

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